2,11-Dimethyl-2,11-dodecanediol
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Overview
Description
2,11-Dimethyl-2,11-dodecanediol is an organic compound with the molecular formula C₁₄H₃₀O₂ and a molecular weight of 230.3868 g/mol . It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is characterized by its relatively high boiling point of 320.6°C at 760 mmHg and a density of 0.904 g/cm³ . It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dimethyl-2,11-dodecanediol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reduction of 2,11-Dimethyl-2,11-dodecanedione using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) to facilitate the reduction of the corresponding diketone. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,11-Dimethyl-2,11-dodecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of 2,11-Dimethyl-2,11-dodecanedione or 2,11-Dimethyl-2,11-dodecanoic acid.
Reduction: Formation of 2,11-Dimethyldodecane.
Substitution: Formation of 2,11-Dimethyl-2,11-dodecane chloride.
Scientific Research Applications
2,11-Dimethyl-2,11-dodecanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,11-Dimethyl-2,11-dodecanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,12-Dodecanediol: Another diol with a similar structure but without the methyl groups at positions 2 and 11.
2,11-Dimethyl-2,11-dodecanedione: The diketone precursor used in the synthesis of 2,11-Dimethyl-2,11-dodecanediol.
2,11-Dimethyl-2,11-dodecanoic acid: An oxidized form of the compound.
Uniqueness
This compound is unique due to the presence of methyl groups at positions 2 and 11, which influence its chemical reactivity and physical properties. These structural features make it distinct from other similar diols and contribute to its specific applications in various fields .
Properties
CAS No. |
22092-59-7 |
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Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
2,11-dimethyldodecane-2,11-diol |
InChI |
InChI=1S/C14H30O2/c1-13(2,15)11-9-7-5-6-8-10-12-14(3,4)16/h15-16H,5-12H2,1-4H3 |
InChI Key |
KKADLXHVRDQAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCC(C)(C)O)O |
Origin of Product |
United States |
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